![molecular formula C5H9Cl2N3O2 B1485155 2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride CAS No. 2044713-62-2](/img/structure/B1485155.png)
2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations to yield the final product . The synthesis of this compound involves condensation reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H11Cl2N3 . It is an organic compound with a molecular weight of 173.05 g/mol.
Chemical Reactions Analysis
This compound has been used in the synthesis of other compounds . For example, it has been used in the synthesis of Schiff base-metal complexes .
Physical And Chemical Properties Analysis
This compound is generally considered hydrophilic . It has an observed swelling capacity range from 108 to 192% . The thermal properties of this compound were studied with differential scanning calorimetry and thermal gravimetric analysis .
Scientific Research Applications
Hydrolysis and Crystallization Studies
Synthesis and Transformations
The synthesis of new optically active 1H-imidazole derivatives through reactions involving amino acid esters has been explored. Such studies highlight the versatility of imidazole compounds in synthesizing optically active materials, which could be beneficial in developing drugs and catalysts (M. Jasiński, G. Mlostoń, A. Linden, H. Heimgartner, 2008).
Antioxidant and Antimicrobial Activities
Imidazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. Such research indicates the potential of imidazole compounds in pharmaceutical applications, especially in developing new antimicrobial and antioxidant agents (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012).
Biomimetic Complexes
Studies on biomimetic complexes involving imidazole-4,5-dicarboxylic acid and metals like Cu(II) and Ni(II) reveal the utility of imidazole derivatives in mimicking biological systems, potentially useful in understanding metalloprotein functions and in developing metal-based drugs (S. Materazzi, C. Foti, F. Crea, 2013).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-1H-imidazole-5-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.2ClH/c6-1-4-7-2-3(8-4)5(9)10;;/h2H,1,6H2,(H,7,8)(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMJJPJSPASPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CN)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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